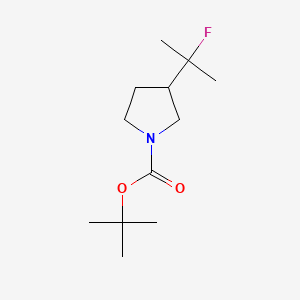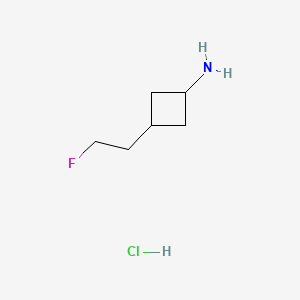
3-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12FN·HCl. It is a derivative of cyclobutanamine, where a fluoroethyl group is attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
3-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanamine: The parent compound without the fluoroethyl group.
2-Fluoroethylamine: A simpler amine with the fluoroethyl group but without the cyclobutane ring.
Cyclobutanone: The ketone precursor used in the synthesis of the compound.
Uniqueness
3-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of both the cyclobutane ring and the fluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C6H13ClFN |
|---|---|
Poids moléculaire |
153.62 g/mol |
Nom IUPAC |
3-(2-fluoroethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1-4,8H2;1H |
Clé InChI |
AMOMMOVGUFYBIX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1N)CCF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


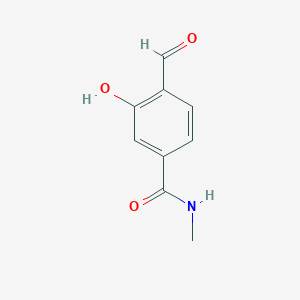
![4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15297631.png)
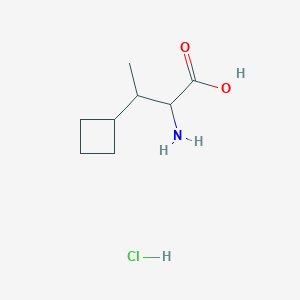
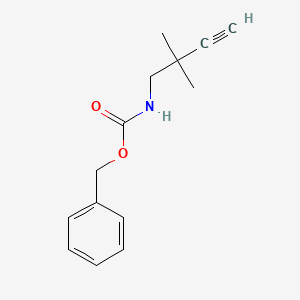
amine](/img/structure/B15297661.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)
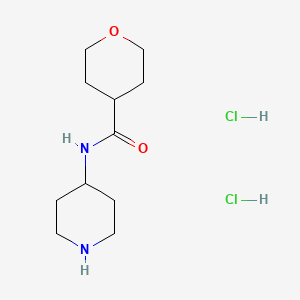
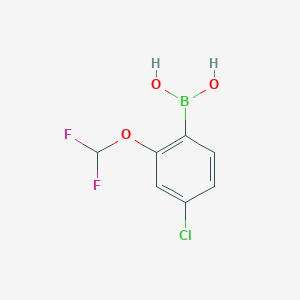

![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)

nitrosoamine](/img/structure/B15297695.png)
